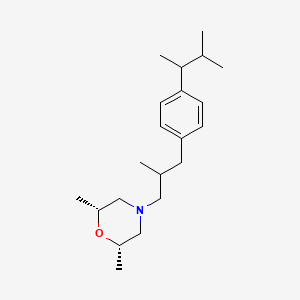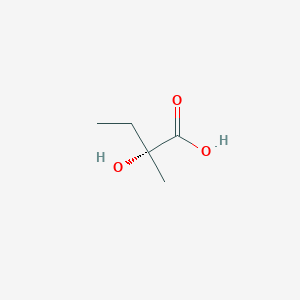
Jtbwywiqlbdiem-uhfffaoysa-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is a member of the pyridinethione family, characterized by its unique structural features and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[Fluoro(Dimethyl)Silyl]Methyl}-6-Methyl-2(1H)-Pyridinethione involves several steps. The starting materials typically include fluoro(dimethyl)silyl compounds and methylpyridinethione derivatives. The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of advanced separation techniques, such as distillation and crystallization, ensures the final product meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions
1-{[Fluoro(Dimethyl)Silyl]Methyl}-6-Methyl-2(1H)-Pyridinethione undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, leading to the formation of reduced derivatives.
Substitution: This involves the replacement of one functional group with another, which can significantly alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents. The reaction conditions, including temperature, pressure, and solvent choice, are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or silyl derivatives.
Aplicaciones Científicas De Investigación
1-{[Fluoro(Dimethyl)Silyl]Methyl}-6-Methyl-2(1H)-Pyridinethione has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of complex molecular structures.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions at the molecular level.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its efficacy in treating certain diseases.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which 1-{[Fluoro(Dimethyl)Silyl]Methyl}-6-Methyl-2(1H)-Pyridinethione exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to alterations in cellular pathways and processes. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and resulting in various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-{[Chloro(Dimethyl)Silyl]Methyl}-6-Methyl-2(1H)-Pyridinethione
- 1-{[Bromo(Dimethyl)Silyl]Methyl}-6-Methyl-2(1H)-Pyridinethione
- 1-{[Iodo(Dimethyl)Silyl]Methyl}-6-Methyl-2(1H)-Pyridinethione
Uniqueness
1-{[Fluoro(Dimethyl)Silyl]Methyl}-6-Methyl-2(1H)-Pyridinethione stands out due to its fluorine atom, which imparts unique chemical and physical properties. The presence of the fluoro group enhances the compound’s stability and reactivity, making it particularly valuable in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C9H14FNSSi |
|---|---|
Peso molecular |
215.36 g/mol |
Nombre IUPAC |
1-[[fluoro(dimethyl)silyl]methyl]-6-methylpyridine-2-thione |
InChI |
InChI=1S/C9H14FNSSi/c1-8-5-4-6-9(12)11(8)7-13(2,3)10/h4-6H,7H2,1-3H3 |
Clave InChI |
JTBWYWIQLBDIEM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC(=S)N1C[Si](C)(C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


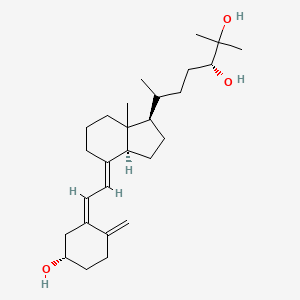
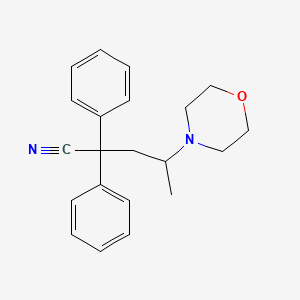
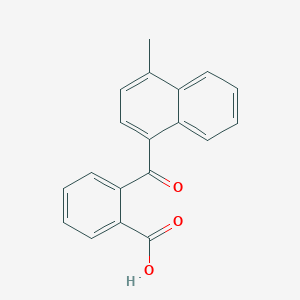
![7-Cyclopentyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic Acid](/img/structure/B13418845.png)
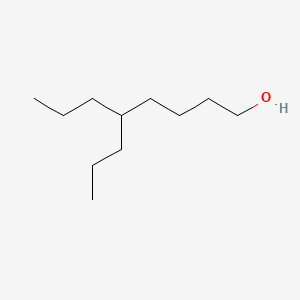
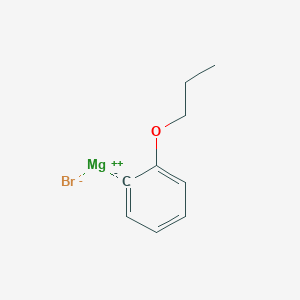
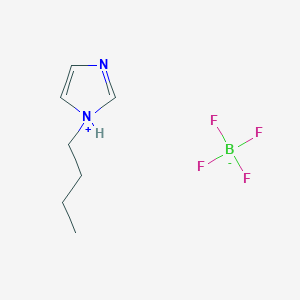
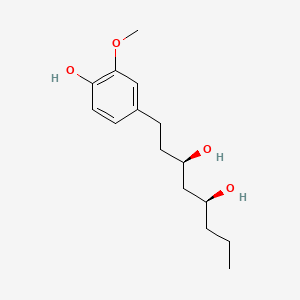
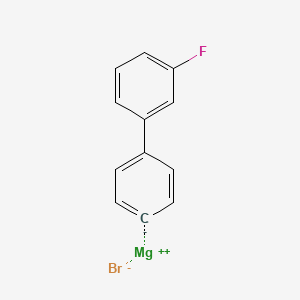
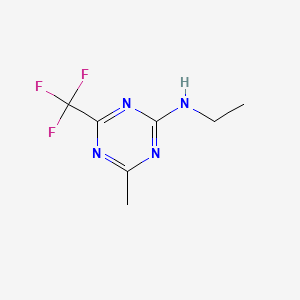
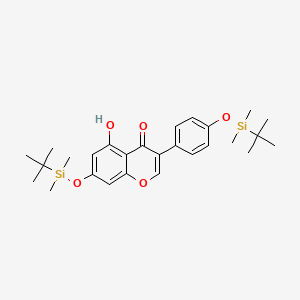
![alpha,3,4-Tris[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetic Acid Methyl Ester](/img/structure/B13418921.png)
